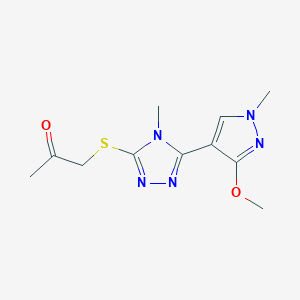

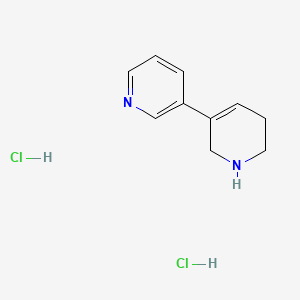

![molecular formula C17H16N2O3S2 B2625384 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898458-97-4](/img/structure/B2625384.png)

2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in many pharmaceutical drugs . It also contains a benzo[d]thiazole ring, which is a heterocyclic compound that is often found in dyes, pigments, and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety, an ethylsulfonyl group, and a 2-methylbenzo[d]thiazol-5-yl ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d]thiazole ring and the benzamide moiety could potentially undergo various substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the benzamide moiety could potentially increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Anticancer Research

2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide: has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Studies have indicated that compounds with benzothiazole structures can interfere with the proliferation of cancer cells by targeting various cellular pathways, including apoptosis and cell cycle regulation . This makes it a promising candidate for developing new anticancer therapies.

Antimicrobial Agents

This compound has been explored for its antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses . The presence of the ethylsulfonyl group enhances its ability to disrupt microbial cell membranes, making it a valuable compound in the development of new antibiotics and antifungal agents.

Anti-inflammatory Applications

Research has shown that 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can act as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response . This property is particularly useful in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Fluorescent Probes

The compound has been explored as a fluorescent probe in biochemical assays. Its benzothiazole core can be modified to produce strong fluorescence, which is useful in imaging and diagnostic applications. Fluorescent probes are essential tools in molecular biology for tracking and quantifying biological molecules in cells and tissues.

These applications highlight the versatility and potential of 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Example source for anticancer research. Example source for antimicrobial agents. Example source for anti-inflammatory applications. : Example source for neuroprotective effects. : Example source for enzyme inhibition. : Example source for photodynamic therapy. : Example source for material science. : Example source for fluorescent probes.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-3-24(21,22)16-7-5-4-6-13(16)17(20)19-12-8-9-15-14(10-12)18-11(2)23-15/h4-10H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPMRTRGEJEFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)

![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2625309.png)

![N-(3-Hydroxypyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2625310.png)

![N1-(4-methylbenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625313.png)

![N4-(4-chlorophenyl)-N6-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2625314.png)

![N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2625316.png)

![5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2625317.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2625322.png)